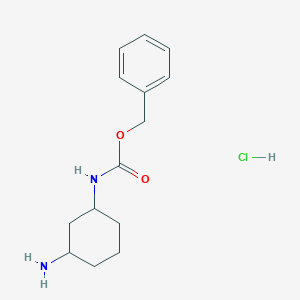

N-(4-Formylphenyl)-N-methylmethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-Formylphényl)-N-méthylméthanesulfonamide : est un composé organique caractérisé par la présence d'un groupe formyle lié à un cycle phényle, qui est lui-même lié à un groupe méthylméthanesulfonamide

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

Matériaux de Départ : La synthèse commence généralement avec le chlorure de 4-formylbenzènesulfonyle et la N-méthylamine, disponibles commercialement.

Conditions de Réaction : La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane ou le tétrahydrofurane, sous atmosphère inerte (par exemple, azote ou argon) pour éviter l'oxydation.

Procédure : Le chlorure de 4-formylbenzènesulfonyle est réagi avec la N-méthylamine en présence d'une base telle que la triéthylamine. Le mélange réactionnel est agité à température ambiante ou à des températures légèrement élevées (par exemple, 40-50 °C) jusqu'à ce que la réaction soit terminée.

Purification : Le produit est purifié par recristallisation ou chromatographie sur colonne pour obtenir du N-(4-Formylphényl)-N-méthylméthanesulfonamide pur.

Méthodes de Production Industrielle

En milieu industriel, la synthèse peut être mise à l'échelle en utilisant des conditions de réaction similaires, mais avec des paramètres optimisés pour améliorer le rendement et la pureté. Des réacteurs à écoulement continu et des systèmes automatisés peuvent être utilisés pour garantir une qualité de production constante.

Analyse Des Réactions Chimiques

Types de Réactions

Oxydation : Le groupe formyle peut être oxydé en acide carboxylique à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Le groupe formyle peut être réduit en groupe hydroxyméthyle à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Le groupe sulfonamide peut subir des réactions de substitution nucléophile, où l'azote du sulfonamide peut être remplacé par d'autres nucléophiles dans des conditions appropriées.

Réactifs et Conditions Courants

Oxydation : Permanganate de potassium en milieu aqueux ou acide.

Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.

Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base comme l'hydroxyde de sodium.

Principaux Produits

Oxydation : N-(4-Carboxyphényl)-N-méthylméthanesulfonamide.

Réduction : N-(4-Hydroxymethylphényl)-N-méthylméthanesulfonamide.

Substitution : Divers dérivés N-substitués en fonction du nucléophile utilisé.

Applications de la Recherche Scientifique

Chimie

Intermédiaire en Synthèse Organique : Utilisé comme brique de base pour la synthèse de molécules plus complexes.

Ligand en Chimie de Coordination : Agit comme un ligand dans la formation de complexes métalliques.

Biologie

Études d'Inhibition Enzymatiques : Étudié pour son potentiel à inhiber certaines enzymes en raison de son groupe sulfonamide.

Bioconjugaison : Utilisé dans la modification de biomolécules à des fins de recherche.

Médecine

Développement de Médicaments : Exploré comme un pharmacophore potentiel dans la conception de nouveaux agents thérapeutiques.

Outils Diagnostiques : Utilisé dans le développement d'essais diagnostiques.

Industrie

Science des Matériaux : Incorporé dans les polymères et autres matériaux pour conférer des propriétés spécifiques.

Catalyse : Utilisé dans des processus catalytiques en raison de sa capacité à se coordonner avec les métaux.

Mécanisme d'Action

Le mécanisme par lequel le N-(4-Formylphényl)-N-méthylméthanesulfonamide exerce ses effets dépend de son application. Dans l'inhibition enzymatique, le groupe sulfonamide imite la structure des substrats naturels, se liant au site actif de l'enzyme et empêchant sa fonction normale. En chimie de coordination, les groupes formyle et sulfonamide peuvent se coordonner avec des ions métalliques, formant des complexes stables qui peuvent catalyser diverses réactions.

Applications De Recherche Scientifique

Chemistry

Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Ligand in Coordination Chemistry: Acts as a ligand in the formation of metal complexes.

Biology

Enzyme Inhibition Studies: Investigated for its potential to inhibit certain enzymes due to its sulfonamide group.

Bioconjugation: Used in the modification of biomolecules for research purposes.

Medicine

Drug Development: Explored as a potential pharmacophore in the design of new therapeutic agents.

Diagnostic Tools: Utilized in the development of diagnostic assays.

Industry

Material Science: Incorporated into polymers and other materials to impart specific properties.

Catalysis: Used in catalytic processes due to its ability to coordinate with metals.

Mécanisme D'action

The mechanism by which N-(4-Formylphenyl)-N-methylmethanesulfonamide exerts its effects depends on its application. In enzyme inhibition, the sulfonamide group mimics the structure of natural substrates, binding to the active site of the enzyme and preventing its normal function. In coordination chemistry, the formyl and sulfonamide groups can coordinate with metal ions, forming stable complexes that can catalyze various reactions.

Comparaison Avec Des Composés Similaires

Composés Similaires

N-(4-Formylphényl)-N-méthylacétamide : Structure similaire mais avec un groupe acétamide au lieu d'un groupe méthanesulfonamide.

N-(4-Formylphényl)-N-méthylbenzènesulfonamide : Structure similaire mais avec un groupe benzènesulfonamide.

Unicité

Le N-(4-Formylphényl)-N-méthylméthanesulfonamide est unique en raison de la présence à la fois d'un groupe formyle et d'un groupe méthanesulfonamide, ce qui confère une réactivité chimique distincte et des applications potentielles par rapport à ses analogues. La combinaison de ces groupes fonctionnels permet des transformations chimiques polyvalentes et des interactions avec des cibles biologiques.

Propriétés

Formule moléculaire |

C9H11NO3S |

|---|---|

Poids moléculaire |

213.26 g/mol |

Nom IUPAC |

N-(4-formylphenyl)-N-methylmethanesulfonamide |

InChI |

InChI=1S/C9H11NO3S/c1-10(14(2,12)13)9-5-3-8(7-11)4-6-9/h3-7H,1-2H3 |

Clé InChI |

XACFYIVXEJONDJ-UHFFFAOYSA-N |

SMILES canonique |

CN(C1=CC=C(C=C1)C=O)S(=O)(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[(2R)-3-(4-Chlorophenyl)-2-[(2R)-2-acetamido-3-(naphthalen-2-YL)propanamido]propanamido]-3-(pyridin-3-YL)propanoic acid](/img/structure/B12103665.png)

![2-Chloro-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12103692.png)

![(3-Methylbutan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B12103699.png)

![(4R)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-ol](/img/structure/B12103705.png)